![molecular formula C32H50N4O8S B607005 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide CAS No. 1802908-00-4](/img/structure/B607005.png)
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Description
The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide is a biotinylated derivative featuring a hexahydrothienoimidazolone core (biotin analog) conjugated to a polyether linker terminated with a cyclohexenone-propynylimino moiety.
Propriétés
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJHEZRAKBBIJH-UCVANPEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide (CAS: 1458576-00-5) is a complex organic molecule featuring a thieno[3,4-d]imidazole core. This article focuses on its biological activity based on current research findings.
Molecular Formula: C21H35N3O6S
Molecular Weight: 457.59 g/mol
IUPAC Name: 5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(2-(2-prop-2-ynoxyethoxy)ethoxy)ethoxy)ethyl)pentanamide
The biological activity of this compound is primarily linked to its interaction with various biological targets such as enzymes and receptors. The thieno[3,4-d]imidazole moiety is known for its potential in modulating biological pathways through enzyme inhibition or receptor antagonism.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antimicrobial Properties: Some thieno[3,4-d]imidazole derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Activity: Structural analogs have been investigated for their potential to inhibit cancer cell proliferation.
- Neuroprotective Effects: Certain derivatives may protect neuronal cells from damage in neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of thieno[3,4-d]imidazole derivatives. The results indicated that compounds with similar backbones exhibited significant activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
Study 2: Anticancer Potential
In vitro studies demonstrated that thieno[3,4-d]imidazole derivatives could induce apoptosis in various cancer cell lines. The compound's ability to inhibit specific kinases involved in cell cycle regulation was highlighted as a key mechanism of action.
Study 3: Neuroprotective Mechanisms
Research into neuroprotective effects showed that certain derivatives could reduce oxidative stress in neuronal cells. This was attributed to their ability to scavenge free radicals and modulate signaling pathways related to cell survival.
Comparative Analysis of Similar Compounds
Compound Name | Structure | Key Features | Biological Activity |
---|---|---|---|
N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamide | Structure | Similar core structure | Exhibits antimicrobial properties |
N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochloride | Structure | Contains aminoethyl group | Potential anticancer activity |
5-(Thieno[3,4-d]imidazol)carboxylic acid | Structure | Carboxylic acid derivative | Known for enzyme inhibition |
Comparaison Avec Des Composés Similaires
Structural and Functional Comparisons
The compound’s uniqueness lies in its hybrid architecture:
- Biotin core: Enables streptavidin binding, a feature shared with simpler analogs like N-(2-aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide ().
- Polyether linker: A tetraethylene glycol (TEG) chain enhances solubility and flexibility, contrasting with shorter linkers in compounds like 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(pyridin-2-yldisulfanyl)ethyl)pentanamide (), which uses a disulfide-containing chain for redox-sensitive applications.
Table 1: Key Structural and Physical Properties
*Calculated based on structural formula.
Méthodes De Préparation
Steric and Electronic Considerations
Q & A
Basic: What are the common synthetic routes for this compound?
The compound is synthesized through multi-step pathways starting from thieno[3,4-d]imidazole derivatives. Key steps include:
- Nucleophilic substitutions to introduce functional groups.
- Coupling reactions (e.g., amide bond formation) to assemble the polyether and cyclohexenyl-propargylimino moieties.
- Protection/deprotection strategies for reactive groups like amines or hydroxyls.
Critical parameters include maintaining anhydrous conditions, precise temperature control (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography or recrystallization .
Basic: What analytical techniques are used to confirm structural integrity and purity?
Methodological approaches include:
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz) to verify stereochemistry and connectivity, with deuterated solvents (e.g., DMSO-d6) for peak resolution .
- High-Resolution Mass Spectrometry (HRMS) : ESI mode for molecular ion confirmation.
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) to assess purity (>95% at 220 nm) .
- Melting point analysis to validate crystalline consistency .
Advanced: How can researchers optimize synthesis yield while minimizing side products?
Optimization strategies involve:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control.
- Catalyst screening : Pd-based catalysts for coupling steps, with monitoring via TLC or LC-MS to track progress.
- Temperature gradients : Slow warming (e.g., −20°C to RT) for exothermic reactions to prevent decomposition.
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water mixtures to remove unreacted reagents .
Advanced: How should contradictory results in enzyme inhibition studies be resolved?
Contradictions in activity data (e.g., IC₅₀ variability across assays) can be addressed by:
- Standardizing assay conditions : Fixed ATP concentrations for kinase studies or controlled pH buffers (e.g., Tris-HCl 7.4).
- Orthogonal validation : Surface plasmon resonance (SPR) to measure binding kinetics alongside enzymatic assays.
- Structural analysis : Co-crystallization with target proteins or computational docking (AutoDock Vina) to identify binding pose discrepancies .
Basic: What physicochemical properties influence experimental design?
Key properties include:
- Solubility : Limited aqueous solubility (0.6 g/L at 25°C) necessitates DMSO stock solutions for in vitro assays .
- Stability : Degradation under light or oxygen requires storage in amber vials under argon at −20°C .
- Hydrogen bonding capacity : 4 donors and 6 acceptors impact membrane permeability, necessitating formulation with cyclodextrins or liposomes for cellular uptake studies .
Advanced: What computational methods predict interactions with biological targets?
In silico approaches include:
- Molecular Dynamics (MD) simulations : GROMACS or AMBER to model binding stability over 100-ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : To assess electronic interactions at active sites.
- Pharmacophore modeling : MOE or Schrödinger Suite to align structural motifs with known inhibitors .
Basic: How is the compound’s stability monitored during long-term storage?
Stability protocols involve:
- Periodic HPLC analysis to detect degradation peaks.
- Mass spectrometry to identify oxidation or hydrolysis byproducts (e.g., imine hydrolysis).
- Karl Fischer titration to ensure moisture levels <0.1% in stored samples .
Advanced: What strategies mitigate off-target effects in cellular assays?
To enhance specificity:
- Isozyme profiling : Screen against panels of related enzymes (e.g., kinase families).
- CRISPR knockouts : Validate target dependency in cell lines.
- Proteome-wide affinity pulldowns : SILAC labeling with LC-MS/MS to identify non-specific binders .
Basic: What safety precautions are recommended for handling this compound?
Safety measures include:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods for weighing or solubilizing.
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid .
Advanced: How can metabolic stability be improved for in vivo studies?
Approaches include:
- Prodrug design : Esterification of hydroxyl groups for enhanced absorption.
- PEGylation : Attaching polyethylene glycol chains to the polyether segment to prolong half-life.
- Cytochrome P450 inhibition assays : Identify metabolic hotspots for structural blocking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.